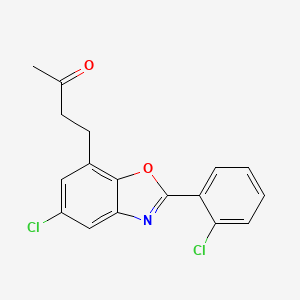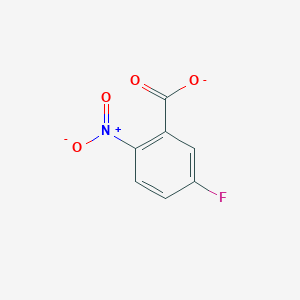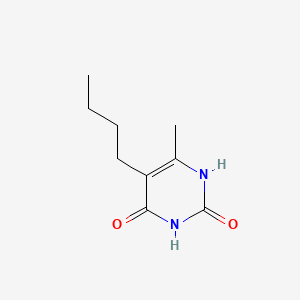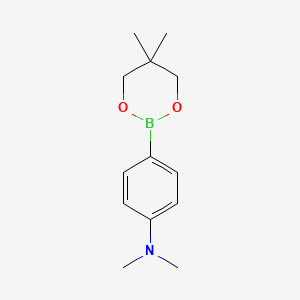
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline is a chemical compound with the molecular formula C13H20BNO2. This compound is known for its unique structure, which includes a benzenamine core substituted with a 5,5-dimethyl-1,3,2-dioxaborinan-2-yl group and two N,N-dimethyl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline typically involves the reaction of benzenamine derivatives with boronic acid or boronate esters. One common method includes the use of 4-bromoaniline and 5,5-dimethyl-1,3,2-dioxaborinane in the presence of a palladium catalyst under Suzuki coupling conditions . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding nitro or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of alkylated benzenamine derivatives.
Scientific Research Applications
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline is utilized in various scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: Used in the production of polymers and advanced materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The boron atom in the dioxaborinan group can form reversible covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction is crucial in its application as an enzyme inhibitor and in drug design.
Comparison with Similar Compounds
Similar Compounds
- Benzenamine, 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N-ethyl-
- 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
Uniqueness
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the dioxaborinan group enhances its ability to interact with biological targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
95752-87-7 |
|---|---|
Molecular Formula |
C13H20BNO2 |
Molecular Weight |
233.12 g/mol |
IUPAC Name |
4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-N,N-dimethylaniline |
InChI |
InChI=1S/C13H20BNO2/c1-13(2)9-16-14(17-10-13)11-5-7-12(8-6-11)15(3)4/h5-8H,9-10H2,1-4H3 |
InChI Key |
CAVDEKXYQHUYOO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=CC=C(C=C2)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


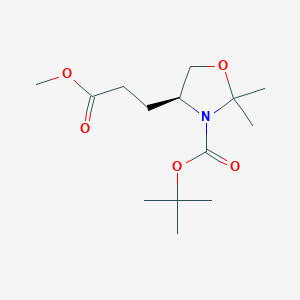

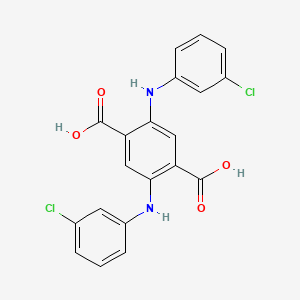
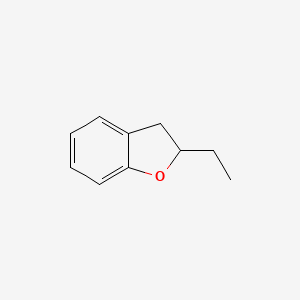
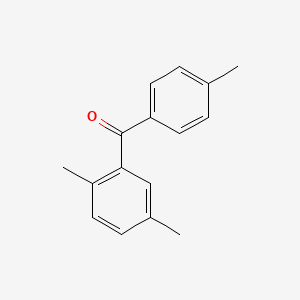
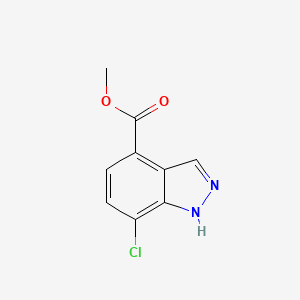
![2-Ethylimidazo[1,2-a]pyridine](/img/structure/B8730289.png)
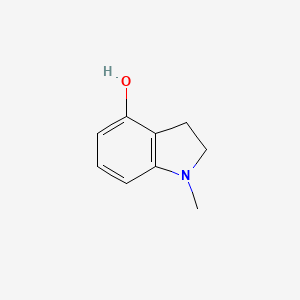
![9-Chloro-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B8730311.png)
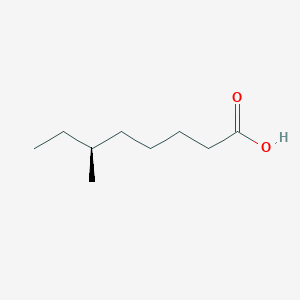
![2-[(3-Bromo-4,5-dimethoxyphenyl)methylidene]propanedinitrile](/img/structure/B8730336.png)
